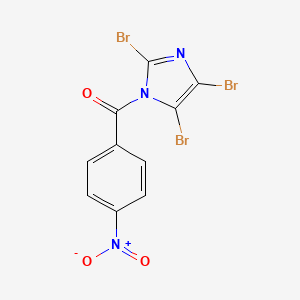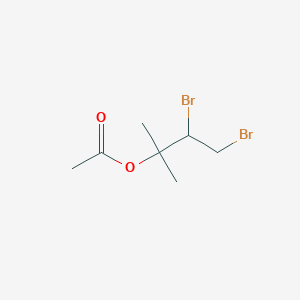
3,4-Dibromo-2-methylbutan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-2-methylbutan-2-yl acetate is a chemical compound with the molecular formula C7H12Br2O2. It is characterized by the presence of two bromine atoms, a methyl group, and an acetate group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-methylbutan-2-yl acetate typically involves the bromination of 2-methylbutan-2-ol followed by esterification with acetic acid. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a catalyst such as sulfuric acid (H2SO4) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
3,4-Dibromo-2-methylbutan-2-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 3,4-dihydroxy-2-methylbutan-2-yl acetate.
Oxidation: Formation of 3,4-dibromo-2-methylbutanoic acid.
Reduction: Formation of 2-methylbutan-2-yl acetate.
科学的研究の応用
3,4-Dibromo-2-methylbutan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3,4-Dibromo-2-methylbutan-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The acetate group can also participate in esterification reactions, modifying the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,3-Dibromo-2-methylbutane: Similar in structure but lacks the acetate group.
3,4-Dibromo-2-methylpentan-2-yl acetate: Similar but with an additional carbon in the backbone.
2-Bromo-2-methylpropyl acetate: Contains only one bromine atom and a shorter carbon chain.
Uniqueness
3,4-Dibromo-2-methylbutan-2-yl acetate is unique due to the presence of both bromine atoms and an acetate group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical transformations and applications in various fields of research.
特性
CAS番号 |
5458-19-5 |
|---|---|
分子式 |
C7H12Br2O2 |
分子量 |
287.98 g/mol |
IUPAC名 |
(3,4-dibromo-2-methylbutan-2-yl) acetate |
InChI |
InChI=1S/C7H12Br2O2/c1-5(10)11-7(2,3)6(9)4-8/h6H,4H2,1-3H3 |
InChIキー |
CWQWKBPDODZZPK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C)(C)C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
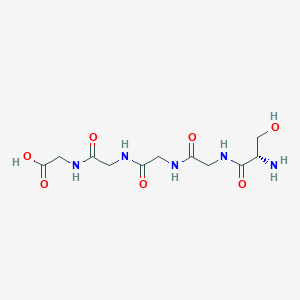
![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)


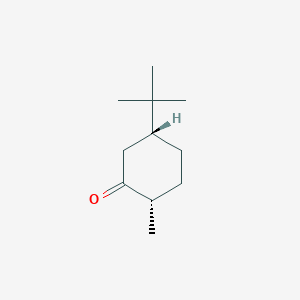

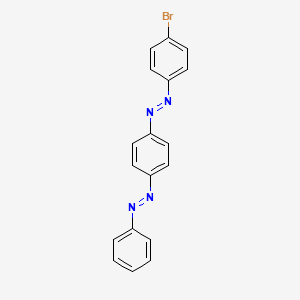
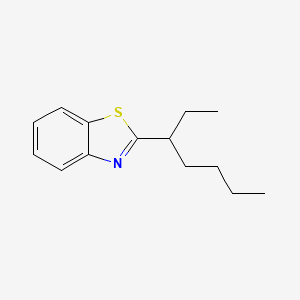
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)

